
2-(Methylamino)-4,5-diphenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-4,5-diphenylthiazole, also known as MADT, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is a heterocyclic organic molecule that contains a thiazole ring and two phenyl groups attached to it. The unique chemical structure of MADT makes it an interesting subject for research, and scientists have been exploring its synthesis, mechanism of action, and potential applications in different fields.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-4,5-diphenylthiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Methylamino)-4,5-diphenylthiazole in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. This compound can be synthesized using a simple condensation reaction, which makes it easily accessible to researchers. The unique chemical structure of this compound makes it an interesting subject for research, and its potential applications in medicinal chemistry, material science, and catalysis make it a versatile compound. However, there are also limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific biological pathways. Furthermore, the potential toxicity of this compound and its derivatives needs to be carefully evaluated before using them in in vivo experiments.
Orientations Futures
There are several future directions for research on 2-(Methylamino)-4,5-diphenylthiazole. One potential direction is to explore the potential applications of this compound in material science and catalysis. This compound's unique chemical structure may make it a potential candidate for the development of new materials with specific properties or for use as a catalyst in various chemical reactions. Another direction is to investigate the mechanism of action of this compound and its derivatives to gain a better understanding of their biological activity. This could lead to the development of new drugs with improved efficacy and reduced side effects. Finally, further studies are needed to evaluate the potential toxicity of this compound and its derivatives, as well as their pharmacokinetics and pharmacodynamics, to determine their suitability for clinical use.
Méthodes De Synthèse
The synthesis of 2-(Methylamino)-4,5-diphenylthiazole involves the reaction between 2-aminothiophenol and acetophenone in the presence of a catalyst such as zinc chloride. The reaction proceeds through a condensation reaction, which results in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-(Methylamino)-4,5-diphenylthiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibacterial and antifungal agents. This compound has also been found to exhibit anticancer activity against different cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-methyl-4,5-diphenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAGQBXBMOGSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)
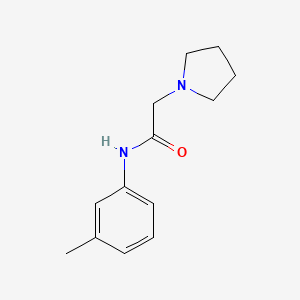
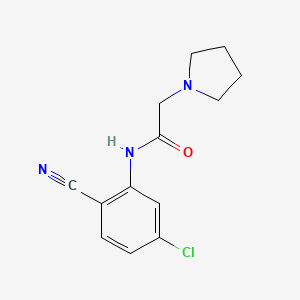
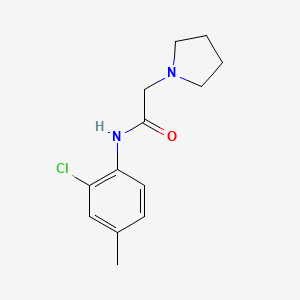
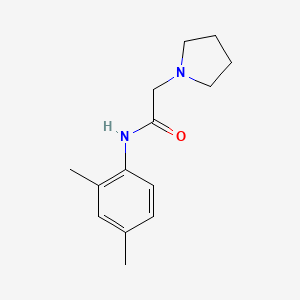

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
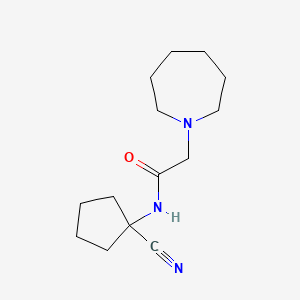
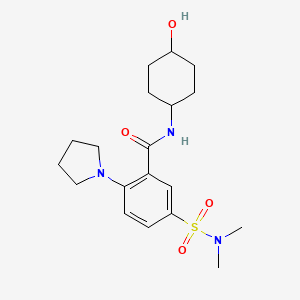
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)